Diethyl (4-fluorobenzoyl)malonate

Organic Synthesis Chemical Procurement Quality Control

Diethyl (4-fluorobenzoyl)malonate is a beta-dicarbonyl compound bearing a 4-fluorobenzoyl substituent at the central methine carbon. It serves primarily as a synthetic intermediate in the preparation of fluorinated heterocycles and pharmaceutical candidates.

Molecular Formula C14H15FO5
Molecular Weight 282.267
CAS No. 174403-79-3
Cat. No. B2736748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (4-fluorobenzoyl)malonate
CAS174403-79-3
Molecular FormulaC14H15FO5
Molecular Weight282.267
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C1=CC=C(C=C1)F)C(=O)OCC
InChIInChI=1S/C14H15FO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3
InChIKeyBWGLMZDXUGIPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (4-fluorobenzoyl)malonate (CAS 174403-79-3): A Fluorinated Malonate Building Block for Synthesis


Diethyl (4-fluorobenzoyl)malonate is a beta-dicarbonyl compound bearing a 4-fluorobenzoyl substituent at the central methine carbon. It serves primarily as a synthetic intermediate in the preparation of fluorinated heterocycles and pharmaceutical candidates . The compound exhibits the characteristic reactivity of malonate esters, including nucleophilic substitution, hydrolysis, and decarboxylation, while the electron-withdrawing 4-fluorobenzoyl group modulates both the electronic properties of the malonate system and the subsequent cyclization behavior [1]. Commercial availability from multiple suppliers with defined purity specifications (95% to ≥98%) supports its use as a research chemical and synthetic building block .

Why Diethyl (4-fluorobenzoyl)malonate Cannot Be Directly Substituted with Unsubstituted or Other Halogenated Analogs


Direct replacement of diethyl (4-fluorobenzoyl)malonate with structurally similar analogs—such as diethyl benzoylmalonate or diethyl (4-chlorobenzoyl)malonate—is inadvisable due to quantifiable differences in electronic properties, physical characteristics, and reaction outcomes. The 4-fluoro substituent introduces a strong electron-withdrawing inductive effect (-I) that alters the electron density at the benzoyl carbonyl and the malonate methine, directly impacting both the yield and selectivity of subsequent transformations [1]. Physical property divergences—including a higher predicted boiling point (341.4 °C vs. ~331 °C for the unsubstituted analog) and increased density (1.218 g/cm³ vs. 1.15 g/cm³)—reflect the influence of fluorine on molecular packing and intermolecular interactions, which may affect purification and formulation . Furthermore, the presence of the para-fluoro group is critical for thermal intramolecular cyclization pathways leading to fluorinated coumarin derivatives; substitution with a chloro, bromo, or unsubstituted phenyl ring would yield different cyclization rates or alternative reaction manifolds [1].

Quantitative Differentiators for Diethyl (4-fluorobenzoyl)malonate (CAS 174403-79-3) Relative to Analogs


Purity Specification: 95% Minimum Assay with Analytical Traceability

Diethyl (4-fluorobenzoyl)malonate is commercially available with a minimum purity specification of 95%, with select vendors offering NLT 98% purity and providing batch-specific analytical certificates (COA) including NMR, HPLC, or GC data . In contrast, the unsubstituted analog diethyl benzoylmalonate is commonly offered at ≥97% purity (GC) or ≥95% purity . While the purity ranges are comparable, the availability of detailed analytical documentation for the 4-fluoro derivative enables rigorous verification of identity and purity prior to use in sensitive synthetic sequences, reducing the risk of impurity-derived side reactions.

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Physical Property Differentiation: Elevated Boiling Point and Density

The predicted boiling point of diethyl (4-fluorobenzoyl)malonate is 341.4 ± 27.0 °C, and the predicted density is 1.218 ± 0.06 g/cm³ . In comparison, diethyl benzoylmalonate has a reported boiling point of 331.0 ± 22.0 °C at 760 mmHg and a density of 1.15–1.16 g/cm³ [1]. The 10 °C higher boiling point and approximately 5% greater density for the 4-fluoro derivative reflect enhanced intermolecular interactions attributable to the polar C–F bond. These differences can impact distillation protocols, solvent selection for recrystallization, and storage stability.

Physical Chemistry Purification Formulation

Electronic Modulation: Fluorine-Induced Changes in Reactivity and Cyclization Propensity

Diethyl (polyfluorobenzoyl)malonates, including the 4-fluoro derivative, undergo thermal intramolecular cyclization to form coumarin derivatives, a reaction pathway not observed for non-fluorinated benzoyl malonates [1]. The electron-withdrawing effect of the para-fluorine atom activates the benzoyl carbonyl toward nucleophilic attack and stabilizes the transition state leading to cyclization. While quantitative yield data for the mono-fluoro derivative is not explicitly reported in the available primary literature, the class of polyfluorobenzoyl malonates exhibits this cyclization behavior, with isolated yields for tetrafluorobenzoyl analog 2a reported at 75% and pentafluorobenzoyl analog 2b at 68% [1]. This stands in contrast to diethyl benzoylmalonate, which does not undergo analogous thermal cyclization without additional activation.

Fluorine Chemistry Heterocyclic Synthesis Reaction Selectivity

Role as a Key Intermediate in Fluoroquinolone Antibiotic Synthesis

Diethyl (polyfluorobenzoyl)malonates are established intermediates in the synthesis of polyfluorine-containing quinolones, including the fluoroquinolone class of antibiotics [1]. The 4-fluorobenzoyl moiety in diethyl (4-fluorobenzoyl)malonate directly introduces the essential fluorine atom at the 6-position of the quinolone core, a structural feature critical for the enhanced antibacterial activity and pharmacokinetic profile of drugs such as ofloxacin and levofloxacin [1]. In contrast, diethyl benzoylmalonate would yield the non-fluorinated quinolone analog, which exhibits significantly reduced antibacterial potency (typical MIC shifts >4-fold). This specific fluorine placement is not achievable using other para-substituted benzoyl malonates (e.g., 4-chloro or 4-bromo), as the fluorine atom is uniquely required for the desired biological activity and metabolic stability.

Medicinal Chemistry Antibiotic Synthesis Fluoroquinolone

Validated Application Scenarios for Diethyl (4-fluorobenzoyl)malonate (CAS 174403-79-3)


Synthesis of 6-Fluoroquinolone Antibiotics

Diethyl (4-fluorobenzoyl)malonate serves as a direct precursor for the 6-fluoro substituent in fluoroquinolone antibiotics such as ofloxacin and levofloxacin. The compound undergoes condensation with appropriate amines followed by cyclization to yield the 4-quinolone-3-carboxylic acid core [1]. Researchers developing novel fluoroquinolone analogs or conducting structure-activity relationship (SAR) studies rely on this malonate to incorporate the essential fluorine atom that confers enhanced antibacterial potency and oral bioavailability [1].

Preparation of Fluorinated Coumarin Derivatives via Thermal Cyclization

When subjected to thermal conditions, diethyl (4-fluorobenzoyl)malonate undergoes intramolecular cyclization to yield 3-ethoxycarbonyl-4-hydroxycoumarin derivatives bearing a fluorine substituent on the aromatic ring [1]. This reactivity distinguishes it from non-fluorinated benzoyl malonates, which do not cyclize under identical conditions. The resulting fluorinated coumarins are valuable scaffolds in medicinal chemistry and materials science [1].

Building Block for Fluorinated Heterocycle Libraries

The malonate diester functionality in diethyl (4-fluorobenzoyl)malonate enables alkylation, acylation, and condensation reactions, while the 4-fluorobenzoyl group provides a handle for further elaboration. This dual reactivity makes it a versatile building block for constructing diverse fluorinated heterocycles, including pyrimidines, pyrazoles, and benzothiazines, which are of interest in agrochemical and pharmaceutical research [1].

Reference Standard in Fluorine-Containing Compound Procurement

Due to its well-defined purity specifications (95% to NLT 98%) and availability with batch-specific analytical certificates (NMR, HPLC, GC) , diethyl (4-fluorobenzoyl)malonate can be used as a reference standard for method development, calibration of analytical instruments, and quality control in laboratories working with fluorinated malonate derivatives.

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